1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable candidate for research and industrial applications.
Preparation Methods
The synthesis of 1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine typically involves multiple steps, starting with the preparation of the difluorocyclopentylmethyl precursor. This precursor is then subjected to a series of reactions to introduce the triazole ring. Common synthetic routes include:
Azide-Alkyne Cycloaddition: The formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Amine Introduction:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or the difluorocyclopentyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.
Medicine: Preliminary studies suggest potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The difluorocyclopentyl group may enhance the compound’s binding affinity and selectivity, contributing to its overall biological activity.
Comparison with Similar Compounds
1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine can be compared with other triazole-containing compounds, such as:
1-[(2,2-Difluorocyclopentyl)methyl]-1H-pyrazol-3-amine: Similar in structure but with a pyrazole ring instead of a triazole ring.
1-[(2,2-Difluorocyclopentyl)methyl]-3-[(4-methylthiadiazol-5-yl)methyl]urea: Contains a thiadiazole ring and a urea group, offering different reactivity and applications.
2,5-Diphenyl-1,3-oxazoline: Features an oxazoline ring and is known for its acaricidal activity.
The uniqueness of this compound lies in its specific combination of the difluorocyclopentyl group and the triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12F2N4 |
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Molecular Weight |
202.20 g/mol |
IUPAC Name |
1-[(2,2-difluorocyclopentyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H12F2N4/c9-8(10)3-1-2-6(8)4-14-5-7(11)12-13-14/h5-6H,1-4,11H2 |
InChI Key |
UGGJJFXWBZQNNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(F)F)CN2C=C(N=N2)N |
Origin of Product |
United States |
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